
N-(2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C18H16N4O2S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Computational and Pharmacological Potential
Research has explored the computational and pharmacological potential of novel derivatives related to N-(2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide. These compounds have been investigated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. One such compound, N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, showed moderate inhibitory effects in assays related to these properties (Faheem, 2018).
Anticancer Effects and Toxicity Reduction
Modifications of this compound derivatives have been explored for their anticancer effects and reduction in toxicity. One study focused on replacing the acetamide group with alkylurea, resulting in compounds that retained antiproliferative activity and reduced acute oral toxicity. These compounds demonstrated efficacy in inhibiting tumor growth in a mouse model, suggesting their potential as effective anticancer agents with lower toxicity (Wang et al., 2015).
Glutaminase Inhibitors and Cancer Therapeutics
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to this compound, have been synthesized and evaluated as glutaminase inhibitors. These compounds show promise in inhibiting the growth of human lymphoma B cells and potential in cancer therapeutics (Shukla et al., 2012).
Antinociceptive Activity
Research has synthesized and evaluated derivatives of [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide, a structure related to this compound, for their antinociceptive activity. These compounds have shown promising results, with some being more potent than aspirin in Koster's Test for antinociceptive effects in mice (Doğruer et al., 2000).
Aromatic Amidation and Amidohydroxylation
Studies have examined the effects of aromatic amidation and amidohydroxylation on N-methoxy and N-para-methoxyphenylacetamides, compounds structurally related to this compound. The research focuses on generating stabilized N-acylnitrenium intermediates and their subsequent reactions, which are relevant in synthesizing quinolinone and pyrrolidinone skeletons (Serna et al., 2004).
Antibacterial Activity
Novel heterocyclic compounds related to this compound have been synthesized and evaluated for their antibacterial activity. These compounds have shown significant effectiveness against various bacteria such as Staphylococcus aureus, Bacillus subtilis, E. coli, and others (Mohamed, 2004).
Organometallic Compounds
Research has also focused on the synthesis and characterization of novel organometallic compounds derived from related structures. These studies include the development of palladium(II) compounds with potential applications in various fields, including catalysis and material science (Matesanz et al., 2014).
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-24-16-5-3-2-4-15(16)20-17(23)12-25-18-7-6-14(21-22-18)13-8-10-19-11-9-13/h2-11H,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXJJBXNJQWOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
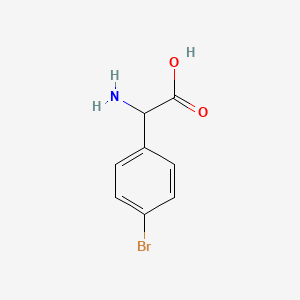
![6-(4-chlorobenzyl)-5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2561530.png)
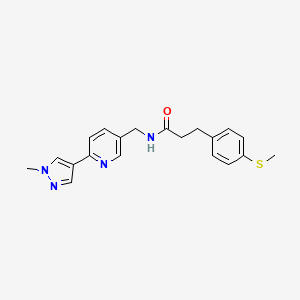
![ethyl 4-({[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2561533.png)
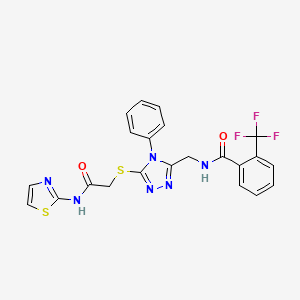
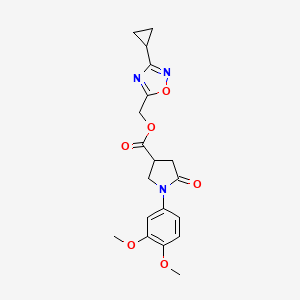
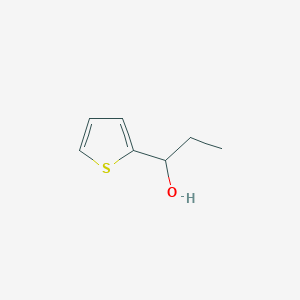
![2-Chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B2561538.png)
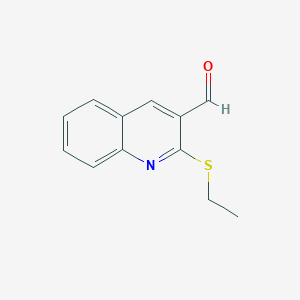
![2-Chloro-1-(6-ethyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)ethanone](/img/structure/B2561540.png)
![potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate](/img/structure/B2561543.png)
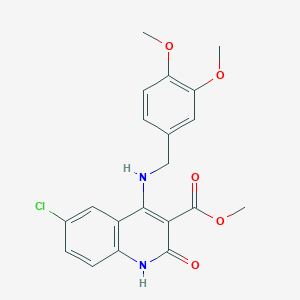
![2-({[(4-Chlorophenyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B2561546.png)
![N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2561548.png)
